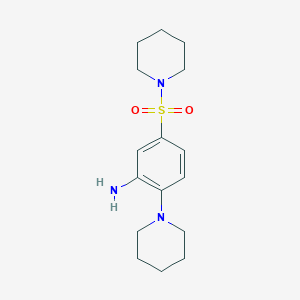
5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine
Vue d'ensemble
Description
5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine, also known as PSP or N-{5-[(1S)-1-(aminosulfonyl)-2,2-dimethylpropyl]-2-piperidinyl}-5-piperidinyl-2-phenylamine, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PSP is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and inflammation.
Mécanisme D'action
5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine acts as a selective antagonist of the α7 nicotinic acetylcholine receptor. The α7 receptor is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. The activation of the α7 receptor leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine binds to the α7 receptor and prevents the activation of the receptor by acetylcholine. This results in the inhibition of downstream signaling pathways that are involved in various physiological processes such as learning, memory, and inflammation.
Biochemical and Physiological Effects
The inhibition of the α7 receptor by 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine has various biochemical and physiological effects. 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine has also been shown to reduce inflammation in animal models of sepsis and neuropathic pain. The inhibition of the α7 receptor by 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine has also been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine has several advantages for lab experiments. 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine is a selective antagonist of the α7 receptor, which allows for the specific inhibition of the receptor without affecting other receptors. 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine is also stable and can be stored for long periods without degradation. However, 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine has some limitations for lab experiments. 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine is relatively expensive and may not be readily available in some labs. The synthesis of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine requires specific reagents and conditions, which may not be available in all labs.
Orientations Futures
There are several future directions for the use of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine in scientific research. One future direction is the investigation of the role of the α7 receptor in other physiological processes such as pain and addiction. Another future direction is the development of more potent and selective antagonists of the α7 receptor. The use of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine in combination with other drugs may also provide insights into the mechanisms underlying various diseases. The continued use of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine in scientific research may lead to the development of new treatments for various diseases that are associated with dysfunction of the α7 receptor.
Applications De Recherche Scientifique
5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine has been used in various scientific research applications due to its selective antagonism of the α7 nicotinic acetylcholine receptor. The α7 receptor is involved in various physiological processes such as learning, memory, and inflammation. The use of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine has provided insights into the role of the α7 receptor in these processes. 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine has been used in studies investigating the effects of α7 receptor antagonism on cognitive function, inflammation, and neuropathic pain. 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine has also been used to investigate the role of the α7 receptor in various diseases such as Alzheimer's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
2-piperidin-1-yl-5-piperidin-1-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c17-15-13-14(22(20,21)19-11-5-2-6-12-19)7-8-16(15)18-9-3-1-4-10-18/h7-8,13H,1-6,9-12,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYOQQXFTYACAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396134 | |
| Record name | 5-(Piperidine-1-sulfonyl)-2-(piperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59504-48-2 | |
| Record name | 5-(Piperidine-1-sulfonyl)-2-(piperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



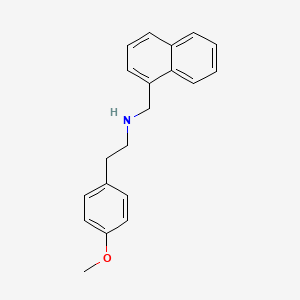
![N-(Pyridin-2-yl)benzo[d]oxazol-2-amine](/img/structure/B1622393.png)
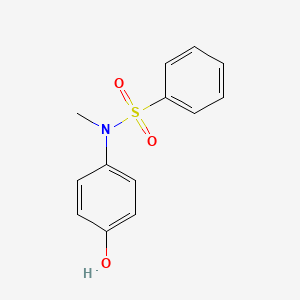

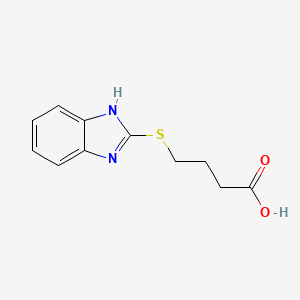
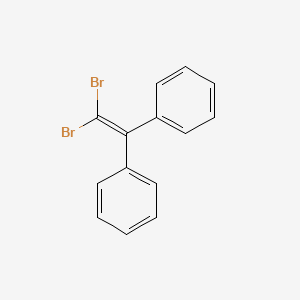

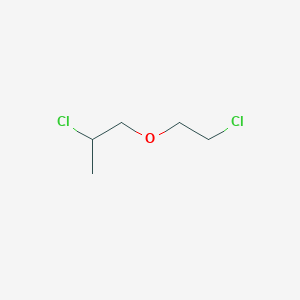
![Benzoic acid, 2-hydroxy-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B1622402.png)
![1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B1622403.png)

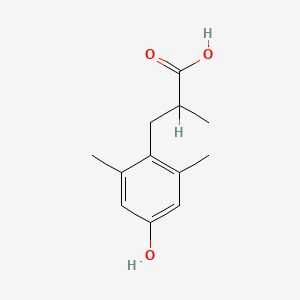
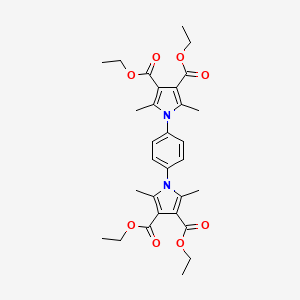
![[(1,3-Benzothiazol-2-ylmethyl)thio]acetic acid](/img/structure/B1622409.png)